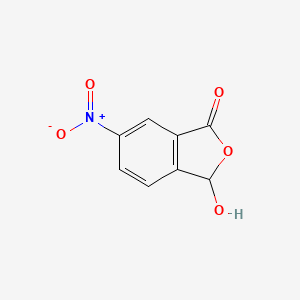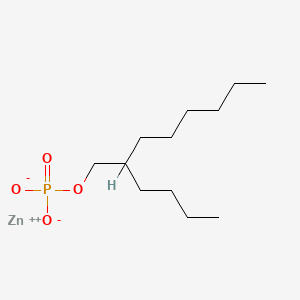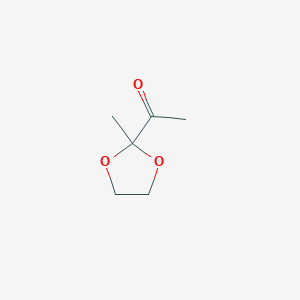
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethanol is a chemical compound with the molecular formula C11H10F3NO. It is a unique compound due to the presence of trifluoromethyl and indole groups, which impart distinct chemical and physical properties. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethan-1-ol typically involves the reaction of 1-methylindole with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetone or trifluoroacetic acid, while reduction may produce trifluoroethanol or trifluoroethylamine.
科学的研究の応用
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoromethyl group but lacking the indole moiety.
1-Methylindole: Contains the indole group but lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Contains both trifluoromethyl and heterocyclic groups but with an imidazole ring instead of an indole ring.
Uniqueness
2,2,2-Trifluoro-1-(1-methyl-1H-indol-2-yl)ethanol is unique due to the combination of the trifluoromethyl and indole groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific research applications.
特性
分子式 |
C11H10F3NO |
|---|---|
分子量 |
229.20 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(1-methylindol-2-yl)ethanol |
InChI |
InChI=1S/C11H10F3NO/c1-15-8-5-3-2-4-7(8)6-9(15)10(16)11(12,13)14/h2-6,10,16H,1H3 |
InChIキー |
IKKQVJUHRKLAMM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C=C1C(C(F)(F)F)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Propanesulfonic acid, 3-[[2-(4-bromophenyl)ethyl]amino]-](/img/structure/B8645132.png)


